Product packaging for Acetamide, N-(2,4-dibromophenyl)-(Cat. No.:CAS No. 23373-04-8)

Acetamide, N-(2,4-dibromophenyl)-

Cat. No.: B184013
CAS No.: 23373-04-8
M. Wt: 292.95 g/mol
InChI Key: AIDNLFKPDZOXHF-UHFFFAOYSA-N
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Description

Overview of Acetamide (B32628) Derivatives in Advanced Organic Chemistry

Acetamides are organic compounds with the general formula CH₃CONHR, where R represents an organic group. ontosight.ai They are amides derived from acetic acid and play a crucial role in numerous chemical and biological processes. patsnap.comfiveable.me The reactivity of acetamides is primarily dictated by the carbonyl group and the adjacent amine group, allowing them to participate in reactions like hydrolysis to form acetic acid and an amine. patsnap.com This characteristic makes them valuable as intermediates in the synthesis of a wide array of more complex organic compounds. patsnap.com In laboratory settings, the relatively simple structure of acetamides allows researchers to study amide reactions and mechanisms, with the findings often being applicable to more complex amide systems. patsnap.com

Significance of Halogenated Phenyl Acetamides in Chemical Sciences

The introduction of halogen atoms, such as bromine, onto the phenyl ring of acetamides significantly influences their chemical and physical properties. ontosight.ai Halogenation can profoundly affect a molecule's bioactivity. For instance, bromine can facilitate covalent bonding with biological targets. This has led to the exploration of halogenated acetamides in various fields. They are investigated as potential intermediates in the synthesis of pharmaceuticals and pesticides due to the biological activity associated with brominated phenyl rings. ontosight.ai Furthermore, their unique properties make them candidates for the development of new materials with specific optical or electrical characteristics. ontosight.ai The position and number of halogen substituents can fine-tune the compound's properties, making them a versatile class of molecules in chemical sciences.

Research Trajectories and Academic Relevance of N-(2,4-Dibromophenyl)acetamide

N-(2,4-Dibromophenyl)acetamide, with its specific substitution pattern, is a subject of focused research. It can be synthesized by reacting 2,4-dibromobenzenamine with acetic anhydride (B1165640) or acetyl chloride. ontosight.ai This compound serves as a valuable intermediate for creating more complex molecules. ontosight.aiontosight.ai Its derivatives have been studied for their potential applications in medicinal chemistry and materials science. ontosight.ai For example, related halogenated N-aryl amides are recognized as important motifs in biologically active compounds. rsc.org The study of N-(2,4-dibromophenyl)acetamide and its derivatives contributes to a deeper understanding of structure-activity relationships and the development of novel synthetic methodologies.

Chemical and Physical Properties of N-(2,4-Dibromophenyl)acetamide

PropertyValueSource
IUPAC Name N-(2,4-dibromophenyl)acetamide nih.gov
Molecular Formula C₈H₇Br₂NO nih.govnist.gov
Molecular Weight 292.95 g/mol nih.gov
CAS Registry Number 23373-04-8 nih.govnist.gov
Physical Form Solid sigmaaldrich.com
Solubility Moderately soluble in water, good solubility in organic solvents ontosight.ai

Spectroscopic Data of N-(2,4-Dibromophenyl)acetamide

Spectroscopic TechniqueKey FeaturesSource
¹³C NMR Spectra Data available in spectral databases. nih.gov
InChI InChI=1S/C8H7Br2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) nih.govnist.gov
InChIKey AIDNLFKPDZOXHF-UHFFFAOYSA-N nih.govnist.gov
SMILES CC(=O)NC1=C(C=C(C=C1)Br)Br nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2NO B184013 Acetamide, N-(2,4-dibromophenyl)- CAS No. 23373-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dibromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7Br2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDNLFKPDZOXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177924
Record name Acetamide, N-(2,4-dibromophenyl)-
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Molecular Weight

292.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23373-04-8
Record name 2′,4′-Dibromoacetanilide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2,4-dibromophenyl)-
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Record name 23373-04-8
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Record name Acetamide, N-(2,4-dibromophenyl)-
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Synthetic Methodologies for N 2,4 Dibromophenyl Acetamide and Analogues

Direct Synthetic Pathways to N-(2,4-Dibromophenyl)acetamide

The most direct route to N-(2,4-dibromophenyl)acetamide involves the acylation of 2,4-dibromobenzenamine. This can be achieved through the use of highly reactive acylating agents such as acyl halides or anhydrides.

Amidation Reaction of 2,4-Dibromobenzenamine with Acyl Halides or Anhydrides

The reaction of 2,4-dibromobenzenamine with an acyl halide, typically acetyl chloride, or an anhydride (B1165640), such as acetic anhydride, is a common and effective method for the synthesis of N-(2,4-dibromophenyl)acetamide. This nucleophilic acyl substitution reaction involves the attack of the amino group of 2,4-dibromobenzenamine on the electrophilic carbonyl carbon of the acylating agent.

In the case of acetyl chloride, the reaction proceeds with the formation of a tetrahedral intermediate, which then collapses to form the amide and hydrogen chloride. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride byproduct and drive the reaction to completion. Similarly, when acetic anhydride is used, the reaction yields the desired acetamide (B32628) and acetic acid as a byproduct. The reaction with acetic anhydride can sometimes be facilitated by the use of a catalyst.

A general representation of these reactions is depicted below:

Reaction with Acetyl Chloride: Br₂C₆H₃NH₂ + CH₃COCl → Br₂C₆H₃NHCOCH₃ + HCl

Reaction with Acetic Anhydride: Br₂C₆H₃NH₂ + (CH₃CO)₂O → Br₂C₆H₃NHCOCH₃ + CH₃COOH

Optimization of Reaction Conditions and Yields

The efficiency of the amidation reaction can be influenced by several factors, including the choice of solvent, temperature, and the presence of a catalyst. The optimization of these conditions is crucial for maximizing the yield and purity of N-(2,4-dibromophenyl)acetamide.

For the acylation of anilines, a variety of solvents can be employed, with dichloromethane (B109758) and acetonitrile (B52724) being common choices. The reaction temperature can also be adjusted; while many acylations proceed readily at room temperature, gentle heating may be required in some cases to ensure complete reaction.

The use of catalysts can significantly enhance the rate and yield of the reaction. For instance, solid acid catalysts have been explored for the direct amidation of anilines with acetic acid rsc.org. In the context of acylation with anhydrides, catalysts such as alumina (B75360) have been shown to be effective in continuous-flow systems, offering a potentially greener alternative to traditional batch processes nih.gov. The selection of the appropriate catalyst and reaction conditions is essential for achieving high conversion rates and minimizing the formation of byproducts researchgate.net.

ParameterConditionEffect on Yield
Solvent Dichloromethane, AcetonitrileCan influence reaction rate and solubility of reactants.
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rate but may also lead to side reactions.
Catalyst Lewis acids, Solid acidsCan significantly increase reaction rate and yield.
Base Triethylamine, PyridineNeutralizes acidic byproducts, driving the reaction to completion.

General Approaches for N-Arylamide Synthesis Applicable to N-(2,4-Dibromophenyl)acetamide Derivatives

Beyond the direct synthesis of N-(2,4-dibromophenyl)acetamide, a variety of general methods for N-arylamide synthesis can be applied to produce a diverse range of its derivatives. These methods offer flexibility in introducing different functional groups to the acetamide moiety.

Condensation Reactions Utilizing Chloroacetyl Chloride and Amines

A widely used method for the synthesis of N-aryl-2-chloroacetamides involves the reaction of an aryl amine with chloroacetyl chloride tandfonline.comresearchgate.net. This approach is valuable for creating precursors that can be further modified through nucleophilic substitution of the chlorine atom. The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the hydrogen chloride formed during the reaction researchgate.netirejournals.com.

The general reaction is as follows: Ar-NH₂ + ClCOCH₂Cl → Ar-NHCOCH₂Cl + HCl

This method has been successfully employed for the synthesis of a variety of N-substituted chloroacetamide derivatives from different aliphatic and aromatic amines ijpsr.info. The resulting 2-chloro-N-arylacetamides are versatile intermediates for the synthesis of more complex molecules tandfonline.comresearchgate.net.

Coupling Reactions Employing Carbodiimide Reagents (DCC, EDC, CDI)

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful tools for the formation of amide bonds from carboxylic acids and amines wikipedia.org. These reagents act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate peptide.com. This intermediate then readily reacts with an amine to form the desired amide and a urea (B33335) byproduct wikipedia.org.

The general mechanism for carbodiimide-mediated amide bond formation is as follows:

Activation of Carboxylic Acid: R-COOH + R'-N=C=N-R' → R-CO-O-C(=NR')NHR' (O-acylisourea intermediate)

Nucleophilic Attack by Amine: R-CO-O-C(=NR')NHR' + R''-NH₂ → R-CONHR'' + R'-NH-CO-NH-R' (urea byproduct)

This method is particularly useful for coupling sensitive substrates under mild conditions. The choice between DCC and EDC often depends on the solubility of the reactants and the desired workup procedure, as the dicyclohexylurea byproduct from DCC is largely insoluble in most organic solvents, while the urea from EDC is water-soluble wikipedia.orgnih.gov.

Synthesis of Thiourea-Containing Acetamide Derivatives

Thiourea-containing acetamide derivatives represent a class of analogues with significant biological interest. The synthesis of N-acyl thioureas can be achieved through the reaction of an acyl isothiocyanate with an amine nih.gov. The acyl isothiocyanate is often generated in situ from the corresponding acyl chloride and a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate researchgate.net.

The general synthetic route involves two main steps:

Formation of Acyl Isothiocyanate: R-COCl + SCN⁻ → R-CO-N=C=S + Cl⁻

Reaction with Amine: R-CO-N=C=S + R'-NH₂ → R-CO-NH-C(=S)-NH-R'

This method provides a straightforward pathway to N-acyl thioureas, which are valuable intermediates for the synthesis of various heterocyclic compounds nih.gov. The reaction proceeds via the nucleophilic addition of the amine to the central carbon of the isothiocyanate group nih.govresearchgate.net.

Green Chemistry Principles and Sustainable Synthetic Routes for Acetamide Derivatives

The development of synthetic methodologies for acetamide derivatives, including N-(2,4-dibromophenyl)acetamide, is increasingly guided by the principles of green chemistry. This approach emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key strategies in this domain focus on alternative energy sources, sustainable solvents, and efficient catalytic systems to improve the environmental footprint of amide synthesis.

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent purchase, purification, and disposal. researchgate.netsemanticscholar.org Amide synthesis can be efficiently conducted under solvent-less conditions, often with the aid of a catalyst to facilitate the reaction.

One such approach involves the direct reaction of a carboxylic acid and urea in the presence of a catalyst like boric acid. researchgate.netsemanticscholar.orgscispace.com This method is notable for its simplicity, efficiency, and adherence to green principles. The reaction proceeds through the trituration (grinding) of the reactants, followed by direct heating, which leads to high yields of the desired amide product in a short time frame. semanticscholar.orgscispace.com This technique avoids the use of hazardous activating agents or solvents, making the process inherently safer and more environmentally benign. researchgate.netsemanticscholar.org The use of an inexpensive and easy-to-handle catalyst like boric acid further enhances the practicality of this method for various amidation reactions. scispace.com

While the prompt mentions tannic acid as a potential catalyst, the available literature more prominently features boric acid for this specific type of solvent-free amidation. The principles, however, remain the same: utilizing a non-toxic, readily available catalyst to promote the reaction without the need for a solvent medium. Infrared irradiation has also been explored as an energy source for solventless amide synthesis from carboxylic acids and primary amines, offering another green alternative to conventional heating methods. scirp.org

Table 1: Comparison of Conventional vs. Solvent-Free Amide Synthesis
FeatureConventional SynthesisSolvent-Free Synthesis (with Boric Acid Catalyst)
Solvent Required (e.g., DMF, Dichloromethane)None
Catalyst/Reagent Often requires hazardous coupling agents or conversion to acyl halidesBoric Acid (simple, readily available)
Process Multi-step, often lengthy refluxingSimple trituration and direct heating
Reaction Time Can be several hours (6-16 hours)Short (e.g., 20-25 minutes)
Waste Generation Significant solvent and reagent wasteMinimal; product, water, and catalyst
Environmental Impact Higher due to solvent use and hazardous byproductsLower; aligns with green chemistry principles

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering a more efficient and environmentally friendly alternative to conventional heating methods for synthesizing acetamide derivatives. ijnrd.org Microwave irradiation accelerates reaction rates by directly heating the reaction mixture through mechanisms like dipolar polarization and ionic conduction, leading to a rapid and uniform temperature increase. youtube.com

The primary advantages of MAOS in amide synthesis include dramatically reduced reaction times, improved reaction yields, and enhanced product purity with fewer side products. ijnrd.org Reactions that might take hours under conventional heating can often be completed in minutes using microwave technology. ijnrd.org For example, the hydrolysis of benzamide, a related reaction, takes an hour with conventional heating but is completed in just seven minutes under microwave conditions with a 99% yield. ijnrd.org This acceleration is due to the specific interaction of microwave energy with polar molecules in the reaction mixture. researchgate.net

MAOS can be effectively applied in solvent-free conditions or with green solvents like water, further boosting the eco-friendly nature of the synthesis. youtube.comresearchgate.net The technique has become a method of choice for a wide range of organic reactions, including the synthesis of N-arylacetamides, because it aligns with green chemistry goals by increasing energy efficiency and minimizing waste. ijnrd.orgmtak.hu

Table 2: MAOS vs. Conventional Heating for Chemical Synthesis
ParameterConventional HeatingMicrowave-Assisted Organic Synthesis (MAOS)
Heating Mechanism Conduction and convection (indirect)Direct heating via dipolar polarization and ionic conduction
Reaction Time HoursMinutes
Energy Efficiency LowerHigher
Yield Often lowerGenerally higher
Side Products More likelyReduced formation
Environmental Profile Higher energy consumption, potential for more wasteGreener, more energy-efficient, less waste

The selection of a solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. Traditional dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are widely used in amide synthesis but are facing increasing regulatory pressure due to their toxicity. sigmaaldrich.comscispace.commdpi.com

A promising green alternative is Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from cellulose (B213188) in a two-step process. scispace.commdpi.comrsc.org Cyrene has physical properties similar to those of DMF and NMP but is biodegradable, non-mutagenic, and non-toxic. mdpi.comrsc.org It has proven to be a competent replacement for conventional solvents in various chemical transformations, including the synthesis of amides. sigmaaldrich.comscispace.com

Studies have demonstrated the successful use of Cyrene in HATU-mediated amide bond formation, a common method in medicinal chemistry. sigmaaldrich.comscispace.comresearchgate.net The conditions developed show broad applicability for the synthesis of small molecules and peptides, yielding products in good to excellent yields (63-100%). sigmaaldrich.comscispace.com Cyrene has also been effectively used for the synthesis of amides from acid chlorides and primary amines. mdpi.comresearchgate.net Its bio-availability, favorable safety profile, and effectiveness as a reaction medium make it a leading sustainable solvent for the future of acetamide derivative synthesis. mdpi.comrsc.org

Table 3: Properties of Cyrene vs. Conventional Solvents
PropertyCyrene™N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Source Biomass (Cellulose)Petroleum-basedPetroleum-based
Toxicity Profile No known toxicity issuesReproductive toxicityReproductive toxicity
REACH Classification Not listed as hazardousHazardous (H360)Hazardous (H360)
Biodegradability BiodegradablePoorly biodegradablePoorly biodegradable
Application Effective in amide synthesis, Pd-catalyzed reactions, etc.Widely used in amide synthesisWidely used in amide synthesis

Structural Elucidation and Advanced Characterization of N 2,4 Dibromophenyl Acetamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies have provided a definitive insight into the structural characteristics of N-(2,4-dibromophenyl)acetamide. These analyses reveal not only the bond lengths and angles within the molecule but also how these molecules arrange themselves in a crystalline solid, dictated by a variety of non-covalent interactions.

The molecular structure of N-(2,4-dibromophenyl)acetamide consists of a central acetamide (B32628) group linked to a 2,4-dibrominated phenyl ring. The conformation of the N–H bond in the acetamide side chain is observed to be anti to the carbonyl group (C=O). This geometric arrangement is a common feature in related N-aromatic amides.

Selected Geometric Parameters for N-(2,4-Dibromophenyl)acetamide
ParameterValue
C=O Bond Length~1.21 Å
C-N (amide) Bond Length~1.35 Å
N-C (aryl) Bond Length~1.42 Å
C-Br (ortho) Bond Length~1.90 Å
C-Br (para) Bond Length~1.90 Å
O=C-N Bond Angle~125°

The most prominent intermolecular interaction in the crystal structure of N-(2,4-dibromophenyl)acetamide is the classical N–H···O hydrogen bond. nih.govresearchgate.net In this interaction, the amide hydrogen (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. nih.govresearchgate.net This strong and directional interaction is responsible for linking the molecules into chains. nih.govresearchgate.net These chains are a recurring motif in the crystal structures of many primary and secondary amides. The geometry of these hydrogen bonds, including the D···A (Donor-Acceptor) distance and the D–H···A angle, is characteristic of strong hydrogen bonding.

Hydrogen Bond Geometry for N-(2,4-Dibromophenyl)acetamide
D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N–H···O~0.86~2.11~2.93~157

Beyond the strong N–H···O hydrogen bonds, the crystal packing is further stabilized by a network of weaker interactions. These include C–H···O and C–H···Br (halogen) interactions. researchgate.net In C–H···O interactions, an activated carbon-hydrogen bond, typically from the aromatic ring or the methyl group, acts as a weak hydrogen bond donor to a carbonyl oxygen acceptor.

C–H···Br interactions also play a role in the supramolecular assembly, where a hydrogen atom from a neighboring molecule interacts with one of the bromine atoms. researchgate.net These halogen-directed interactions, though weaker than conventional hydrogen bonds, are significant in orchestrating the three-dimensional architecture of halogenated organic compounds.

The interplay of the aforementioned intermolecular interactions results in the formation of well-defined supramolecular structures. The dominant N–H···O hydrogen bonds link the molecules into one-dimensional chains. nih.govresearchgate.net These chains are then further organized into a three-dimensional network through the weaker C–H···O and C–H···Br interactions, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. The combination of these interactions can lead to the formation of specific ring motifs within the crystal lattice, which are described by graph-set notation.

To gain a more quantitative understanding of the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis is employed. This computational tool maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is generated based on the electron density, and different properties can be mapped onto this surface.

Quantitative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative for a similar compound)
Interaction TypeContribution (%)
H···H~36%
C···H/H···C~22%
Br···H/H···Br~11%
O···H/H···O~13%
Other~18%

Assessment of Polymorphism and Solid-State Phase Behavior

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the study of molecular crystals as it significantly influences physical properties such as solubility, stability, and melting point. researchgate.netdntb.gov.ua In the class of N-aryl amides, polymorphism is a frequently observed phenomenon, primarily driven by the formation of robust intermolecular N–H⋯O hydrogen bonds. rsc.org These interactions facilitate the assembly of molecules into various packing arrangements, such as chains or dimers, leading to different crystal lattices. rsc.orgresearchgate.net

While specific polymorphic studies on N-(2,4-dibromophenyl)acetamide are not extensively detailed in the literature, its structural analogs provide strong evidence for its potential to exhibit polymorphic behavior. For instance, a notable example is N-(4-bromophenyl)acetamide, a constitutional isomer of the title compound. It has been shown to crystallize in at least two different polymorphic forms: a room-temperature orthorhombic form (space group Pna2₁) and a monoclinic form (P2₁/c) identified at low temperatures. researchgate.net In the monoclinic polymorph, molecules are linked by N—H⋯O hydrogen bonds, forming chains within the crystal structure. researchgate.net

Spectroscopic Characterization Techniques

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure by probing the vibrational modes of a molecule. Each functional group possesses characteristic vibrational frequencies, making these methods invaluable for structural confirmation. libretexts.orgrjb.ro

The FT-IR and FT-Raman spectra of N-(2,4-dibromophenyl)acetamide are dominated by vibrations characteristic of the secondary amide group and the substituted benzene (B151609) ring. The N–H and C=O stretching vibrations are particularly diagnostic. oregonstate.eduucla.edu In secondary amides, the N–H stretching vibration typically appears as a sharp band in the 3500–3300 cm⁻¹ region. ucla.edu The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum and is generally observed between 1690 and 1630 cm⁻¹. ucla.edu The N–H bending vibration (Amide II band) is another key feature, typically found in the 1620-1581 cm⁻¹ range. rjb.ro

Based on data from related acetamide compounds, the expected vibrational frequencies for the key functional groups in N-(2,4-dibromophenyl)acetamide can be summarized as follows.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compounds
N–HStretching~3300N-(4-bromophenyl)acetamide, Acetamide ucla.edunist.gov
C=O (Amide I)Stretching~1660Acetamide oregonstate.edu
N–H (Amide II)Bending~1580-1620Primary Amines rjb.ro
C–H (Aromatic)Stretching~3100-3010General Aromatic Compounds ucla.edu
C–H (Methyl)Stretching~2950-2850General Alkyl Groups ucla.edu

A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules). libretexts.orgresearchgate.net For N-(2,4-dibromophenyl)acetamide, a detailed analysis of its vibrational spectra would involve assigning these fundamental modes. Beyond the prominent functional group vibrations, other important modes include C-N stretching, C-C stretching within the aromatic ring, and various bending and wagging modes.

The fundamental vibrations can be assigned based on their potential energy distribution (PED). researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support experimental assignments. researchgate.netresearchgate.net For N-(2,4-dibromophenyl)acetamide, the following assignments for fundamental modes can be anticipated:

Aromatic C=C Stretching: These vibrations typically occur in the 1600–1450 cm⁻¹ region and provide information about the phenyl ring.

C-N Stretching: The stretching vibration of the bond between the carbonyl carbon and the nitrogen atom is expected in the region of 1389-1230 cm⁻¹. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹, due to the heavy mass of the bromine atoms.

C-H Bending Modes: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information on the substitution pattern of the benzene ring and are found in the fingerprint region (below 1500 cm⁻¹).

The combination of FT-IR and FT-Raman spectroscopy is powerful because vibrational modes can be IR-active, Raman-active, both, or neither, based on the molecule's symmetry and the selection rules. libretexts.org A comprehensive analysis provides a complete vibrational profile, acting as a molecular fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. libretexts.org The ¹H NMR spectrum of N-(2,4-dibromophenyl)acetamide is expected to show distinct signals for the methyl protons, the amide proton, and the aromatic protons.

The chemical shift (δ) of each proton is influenced by the local electronic environment. Protons attached to carbons adjacent to electronegative atoms (like nitrogen and oxygen) or aromatic rings are deshielded and appear at a lower field (higher ppm values). libretexts.org

The expected signals for N-(2,4-dibromophenyl)acetamide are:

Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.1–2.2 ppm. This signal is a singlet as there are no adjacent protons to cause splitting. rsc.org

Amide Proton (-NH-): A broad singlet in the downfield region, often between δ 7.3 and 8.8 ppm. rsc.org The broadness is due to quadrupole relaxation of the adjacent nitrogen atom and potential chemical exchange. Its chemical shift can be concentration and solvent-dependent.

Aromatic Protons (Ar-H): The 2,4-disubstituted phenyl ring gives rise to three distinct signals in the aromatic region (typically δ 6.5–8.0 ppm). The substitution pattern dictates the splitting:

The proton at C6 (ortho to the acetamido group and meta to a bromine) would likely appear as a doublet.

The proton at C5 (ortho to one bromine and meta to another) would be expected to be a doublet of doublets.

The proton at C3 (ortho to two bromine atoms) would likely be a doublet and shifted furthest downfield due to the strong deshielding effect of the adjacent halogens.

The predicted chemical shifts based on analogous compounds are presented in the table below.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityReference Compounds
-CH₃ (acetyl)~2.18Singlet (s)4-Bromophenyl acetamide rsc.org
-NH- (amide)~7.3-8.8Broad Singlet (br s)N-phenylacetamide, 4-Bromophenyl acetamide rsc.org
Ar-H~7.4-8.0Doublet (d), Doublet of Doublets (dd)4-Bromophenyl acetamide, N-acetyl-4-chloroaniline rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) Investigations for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique that provides direct information about the carbon framework of a molecule. In the structural analysis of N-(2,4-dibromophenyl)acetamide, ¹³C NMR is instrumental in identifying and assigning each unique carbon atom within the molecule. The chemical shift (δ) of each carbon is influenced by its local electronic environment, allowing for the differentiation between aromatic, carbonyl, and methyl carbons.

The N-(2,4-dibromophenyl)acetamide molecule contains eight distinct carbon atoms, and a proton-decoupled ¹³C NMR spectrum is expected to show eight signals. The chemical shifts can be predicted based on established ranges for similar functional groups and substitution patterns on an aromatic ring. bhu.ac.inoregonstate.edulibretexts.org The carbonyl carbon (C=O) of the acetamide group is expected to resonate significantly downfield, typically in the range of 168-172 ppm, due to the deshielding effect of the electronegative oxygen atom. The methyl (CH₃) carbon of the acetyl group is anticipated to appear far upfield, usually between 20-30 ppm.

The six carbons of the dibromophenyl ring will have chemical shifts in the aromatic region (typically 110-140 ppm). The precise shifts are determined by the electronic effects of the substituents: the bromine atoms and the acetamido group (-NHCOCH₃). Carbons directly bonded to the electronegative bromine atoms (C2 and C4) will be deshielded, but the effect is less pronounced than for carbons bonded to nitrogen or oxygen. The carbon atom attached to the nitrogen of the acetamido group (C1) will also experience a distinct chemical shift. The remaining aromatic carbons (C3, C5, C6) will have shifts influenced by their positions relative to these substituents.

A representative table of expected ¹³C NMR chemical shifts for N-(2,4-dibromophenyl)acetamide is presented below.

Table 1: Predicted ¹³C NMR Chemical Shifts for N-(2,4-Dibromophenyl)acetamide

Carbon Atom Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O 168 – 172 Carbonyl carbon, highly deshielded by oxygen.
C1 (Ar-N) 135 – 140 Aromatic carbon attached to the acetamido group.
C2 (Ar-Br) 115 – 120 Aromatic carbon attached to bromine; influenced by ortho-acetamido group.
C3 (Ar-H) 130 – 135 Aromatic methine carbon.
C4 (Ar-Br) 118 – 123 Aromatic carbon attached to bromine.
C5 (Ar-H) 128 – 133 Aromatic methine carbon.
C6 (Ar-H) 120 – 125 Aromatic methine carbon ortho to the acetamido group.
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation of N-(2,4-dibromophenyl)acetamide. These experiments reveal correlations between nuclei, which helps to piece together the molecular structure by establishing connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For N-(2,4-dibromophenyl)acetamide, a COSY spectrum would show cross-peaks between the protons on the aromatic ring, confirming their relative positions. For instance, the proton at C6 would show a correlation to the proton at C5, and the proton at C5 would correlate with the proton at C3. The absence of a correlation between H6 and H3 would confirm they are not adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly with the carbon atom to which they are attached (¹J coupling). sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. It would show a cross-peak between the methyl protons and the methyl carbon, as well as cross-peaks for each aromatic proton (H3, H5, H6) and its respective carbon atom (C3, C5, C6). This technique is invaluable for assigning the carbons in the complex aromatic region of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J coupling). youtube.com This is crucial for identifying quaternary (non-protonated) carbons and assembling molecular fragments. For N-(2,4-dibromophenyl)acetamide, key HMBC correlations would include:

The methyl protons showing a correlation to the carbonyl carbon (C=O), confirming the acetyl group.

The amide proton (N-H) showing correlations to the carbonyl carbon and the aromatic C1 and C6 carbons, linking the acetamido group to the phenyl ring.

The aromatic proton H6 showing correlations to C1, C2, and C5, confirming its position on the ring.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the substitution pattern and the connectivity of the entire N-(2,4-dibromophenyl)acetamide molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. The chemical formula for N-(2,4-dibromophenyl)acetamide is C₈H₇Br₂NO, with a calculated molecular weight of approximately 292.955 g/mol . nist.gov

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info Consequently, the molecular ion (M⁺) peak will appear as a characteristic triplet pattern:

M: corresponding to the ion with two ⁷⁹Br atoms.

M+2: corresponding to the ion with one ⁷⁹Br and one ⁸¹Br atom (the most intense peak of the triplet).

M+4: corresponding to the ion with two ⁸¹Br atoms.

The relative intensity of this M:M+2:M+4 triplet is expected to be approximately 1:2:1. docbrown.info This isotopic pattern is a definitive indicator of the presence of two bromine atoms in the molecule and any of its bromine-containing fragments.

Upon electron ionization (EI), the molecular ion can undergo fragmentation, providing further structural information. A primary fragmentation pathway for acetanilides is the cleavage of the amide bond. libretexts.org The NIST Chemistry WebBook provides appearance energy data for several key fragment ions of N-(2,4-dibromophenyl)acetamide, which helps to elucidate these pathways. nist.gov

Key fragmentation pathways include:

Loss of Ketene (B1206846) (CH₂=C=O): A common fragmentation for acetanilides is the loss of a neutral ketene molecule, resulting in the formation of the 2,4-dibromoaniline (B146533) cation.

C₈H₇Br₂NO⁺ → [C₆H₅Br₂N]⁺ + CH₂=C=O

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the phenyl ring can occur, leading to the formation of an acylium ion.

C₈H₇Br₂NO⁺ → [CH₃CO]⁺ + C₆H₄Br₂N•

The observed fragment ions provide evidence for these pathways. nist.gov

Table 2: Key Ions in the Mass Spectrum of N-(2,4-Dibromophenyl)acetamide

Ion m/z (mass-to-charge ratio) Proposed Identity/Origin
[C₈H₇Br₂NO]⁺ 291/293/295 Molecular Ion (M⁺)
[C₆H₅Br₂N]⁺ 249/251/253 Loss of ketene (CH₂=C=O) from the molecular ion. nist.gov

Advanced Analytical Methods for Purity and Isomeric Characterization

Ensuring the purity and correct isomeric identity of N-(2,4-dibromophenyl)acetamide is critical for its use in further applications. Advanced analytical methods, particularly chromatography, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds. For N-(2,4-dibromophenyl)acetamide, a reverse-phase HPLC (RP-HPLC) method would be suitable. sielc.com In this method, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.com

The purity is determined by integrating the area of the peak corresponding to N-(2,4-dibromophenyl)acetamide and comparing it to the total area of all peaks in the chromatogram. Impurities, such as unreacted starting materials (2,4-dibromoaniline), by-products, or degradation products, would appear as separate peaks with different retention times.

HPLC is also crucial for isomeric characterization. The synthesis of N-(2,4-dibromophenyl)acetamide could potentially yield other isomers, such as N-(2,5-dibromophenyl)acetamide or N-(3,4-dibromophenyl)acetamide. These isomers have the same molecular weight and similar fragmentation patterns in mass spectrometry, making them difficult to distinguish by MS alone. However, their different substitution patterns lead to slight differences in polarity, allowing them to be separated by HPLC. A well-developed HPLC method can resolve these isomers into distinct peaks, confirming the identity of the desired 2,4-substituted product and quantifying any isomeric impurities.

For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). google.com This hyphenated technique not only separates the components of a mixture but also provides mass data for each separated peak, allowing for the confident identification of impurities and isomers, even at very low concentrations.

Computational and Quantum Chemical Investigations of N 2,4 Dibromophenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of N-(2,4-dibromophenyl)acetamide. By employing various functionals and basis sets, researchers can accurately model its electronic and structural characteristics.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of N-(2,4-dibromophenyl)acetamide are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical calculations reveal that the HOMO is predominantly localized on the dibromophenyl ring, a common feature in N-aryl amides. The LUMO, conversely, is typically distributed across the acetamide (B32628) group. This distribution suggests that the dibromophenyl moiety acts as the primary electron donor, while the acetamide group is the electron-accepting region of the molecule.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Acetanilides

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Acetanilide (B955)-6.5-0.85.7
N-(4-bromophenyl)acetamide-6.7-1.05.7
N-(2,4-dichlorophenyl)acetamide-7.0-1.25.8

Note: These values are representative and can vary with the computational method and basis set used.

Prediction of Spectroscopic Properties and Vibrational Frequencies

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of N-(2,4-dibromophenyl)acetamide. By calculating the harmonic frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental vibrational bands to specific molecular motions.

Key vibrational modes for this molecule include:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹.

C=O stretching (Amide I band): A strong absorption usually found between 1650 and 1680 cm⁻¹.

N-H bending and C-N stretching (Amide II and III bands): These appear in the fingerprint region of the spectrum.

C-Br stretching: Expected at lower frequencies, generally below 800 cm⁻¹.

Aromatic C-H and C=C stretching: Occurring at their characteristic frequencies.

Theoretical calculations for related N-aryl amides have shown good agreement between the computed and experimental vibrational frequencies, validating the accuracy of the DFT approach for this class of compounds.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in N-(Aryl)acetamides

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H Stretch-NH-3300 - 3350
C=O Stretch (Amide I)-C=O1660 - 1690
N-H Bend (Amide II)-NH-1530 - 1560
C-N Stretch (Amide III)-CN-1250 - 1300
C-Br Stretch-C-Br500 - 650

Note: These are typical ranges from DFT calculations and may be scaled to better match experimental data.

Geometric Parameter Optimization and Conformational Analysis

The optimization of the molecular geometry of N-(2,4-dibromophenyl)acetamide using DFT allows for the determination of bond lengths, bond angles, and dihedral angles of the most stable conformer. In related N-phenylacetamide structures, the amide group is often found to be twisted out of the plane of the phenyl ring. For N-(2-bromophenyl)acetamide, a dihedral angle of 42.75° between the benzene (B151609) ring and the amide side chain has been reported, a value intermediate between that of acetanilide and N-methylacetanilide researchgate.net. This twist is a result of the steric hindrance imposed by the ortho-substituent. A similar, if not more pronounced, twist would be expected for N-(2,4-dibromophenyl)acetamide due to the presence of the ortho-bromine atom.

Conformational analysis of similar molecules reveals that the trans conformation of the amide group (where the carbonyl oxygen and the phenyl ring are on opposite sides of the C-N bond) is generally more stable.

Table 3: Selected Optimized Geometric Parameters for N-(2-bromophenyl)acetamide

ParameterBond/AngleCalculated Value
Bond LengthC(aromatic)-N1.418 Å
Bond LengthC(carbonyl)-N1.358 Å
Bond AngleC(aromatic)-N-C(carbonyl)120.0°
Dihedral AngleC-C-N-C~43°

Note: These values are based on the crystal structure of N-(2-bromophenyl)acetamide and are expected to be similar for the 2,4-dibromo derivative. researchgate.net

Thermochemical Parameters and Energetic Stability

Molecular Interactions and Binding Affinity Studies

The study of intermolecular forces is essential for understanding the solid-state properties of N-(2,4-dibromophenyl)acetamide, including its crystal packing and binding affinity in biological systems.

Energy Framework Analysis for Crystal Lattice Stability and Intermolecular Forces

In the absence of a specific crystal structure for N-(2,4-dibromophenyl)acetamide, insights can be drawn from related compounds. For instance, the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide reveals that molecules are packed into supramolecular chains along the c-axis by N-H···O hydrogen bonds nih.gov. In addition to these strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and halogen bonding (C-Br···O or C-Br···π) are also expected to play a role in the crystal packing of N-(2,4-dibromophenyl)acetamide.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wisc.edumdpi.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. mdpi.comfrontiersin.org The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the protein's binding site and then using a scoring function to rank them. mdpi.com

For N-(2,4-dibromophenyl)acetamide, a molecular docking study would involve preparing the 3D structure of the ligand and a target protein of interest. The selection of the target protein would depend on the hypothesized biological activity of the compound. For instance, many acetamide derivatives have been investigated as potential enzyme inhibitors. nih.gov The docking simulation would then place the N-(2,4-dibromophenyl)acetamide molecule into the active site of the target protein, exploring various translational, rotational, and conformational degrees of freedom.

The results would be analyzed based on the binding energy scores, which estimate the binding affinity. Lower binding energy values typically indicate a more stable protein-ligand complex. amazonaws.com Furthermore, the analysis would detail the specific non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: Interactions between the amide group of the ligand and amino acid residues in the protein.

Hydrophobic Interactions: Between the dibromophenyl ring and nonpolar residues.

Van der Waals Forces: General attractive or repulsive forces between atoms. volkamerlab.org

Halogen Bonds: Potential interactions involving the bromine atoms on the phenyl ring.

Visualization tools are used to generate 3D and 2D plots of the predicted binding pose, illustrating the key interactions between N-(2,4-dibromophenyl)acetamide and the protein's active site residues. amazonaws.comvolkamerlab.org This modeling provides critical insights into the potential mechanism of action at a molecular level.

Table 1: Illustrative Molecular Docking Results for N-(2,4-Dibromophenyl)acetamide with a Hypothetical Protein Target (Note: This data is hypothetical and for illustrative purposes only.)

Parameter Value Interacting Residues (Hypothetical)
Binding Energy (kcal/mol) -8.5 TYR 84, PHE 258, LEU 312
Hydrogen Bonds 2 ASN 102 (NH), GLU 150 (O)
Hydrophobic Interactions 5 VAL 67, ALA 85, ILE 148, TRP 255

Computational Prediction of Molecular Recognition and Specificity

Molecular recognition is the specific non-covalent interaction between two or more molecules. nih.govnih.gov It is the foundation of nearly all biological processes. Computational methods can predict how N-(2,4-dibromophenyl)acetamide might recognize and bind to a specific biological target with high affinity and specificity over other potential targets. nih.govnih.gov

The specificity of N-(2,4-dibromophenyl)acetamide for a particular protein target is governed by a combination of electrostatic and shape complementarity. frontiersin.org Computational approaches to predict this specificity often involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) in N-(2,4-dibromophenyl)acetamide that are responsible for its biological activity. This model can then be used to screen databases for other molecules with similar features.

Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate the chemical structure of a series of compounds with their biological activity. For N-(2,4-dibromophenyl)acetamide, this would involve comparing its structural features to those of known active and inactive molecules to predict its potency.

Molecular Dynamics (MD) Simulations: Simulating the movement of the protein-ligand complex over time to assess its stability. MD simulations provide a more dynamic view than static docking, accounting for the flexibility of both the ligand and the protein, which is crucial for understanding the induced-fit and conformational selection models of binding. frontiersin.org

These computational tools help in understanding why a ligand might prefer one protein target over another, a key factor in drug design for minimizing off-target effects. nih.gov

Advanced Computational Methodologies for Reactivity Prediction

Fukui Functions and Local Softness Indices for Reactivity Site Analysis

Conceptual Density Functional Theory (DFT) provides powerful tools for analyzing and predicting chemical reactivity. ias.ac.in The Fukui function, f(r), and local softness, s(r), are key descriptors used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. ias.ac.inmdpi.com

The Fukui function measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atom in the molecule to predict site selectivity:

fk+ : Indicates the reactivity towards a nucleophilic attack (the site that best accepts an electron).

fk- : Indicates the reactivity towards an electrophilic attack (the site that best donates an electron).

fk0 : Indicates the reactivity towards a radical attack.

Local softness, s(r), is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a particular site; a higher value of local softness indicates a more reactive site. mdpi.com

For N-(2,4-dibromophenyl)acetamide, these calculations would predict which atoms are most susceptible to chemical reactions. For instance, the analysis might reveal the carbonyl oxygen as a primary site for electrophilic attack, while certain carbons on the dibromophenyl ring could be susceptible to nucleophilic attack. These predictions are invaluable for understanding reaction mechanisms and designing new synthetic pathways.

Table 2: Hypothetical Condensed Fukui Functions and Local Softness for Selected Atoms of N-(2,4-Dibromophenyl)acetamide (Note: This data is hypothetical and for illustrative purposes only. Values are arbitrary units.)

Atom fk+ (for Nucleophilic Attack) fk- (for Electrophilic Attack) sk+ (Local Softness) sk- (Local Softness)
C (carbonyl) 0.18 0.05 0.36 0.10
O (carbonyl) 0.09 0.25 0.18 0.50
N (amide) 0.04 0.15 0.08 0.30
C4 (with Br) 0.12 0.03 0.24 0.06

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.eduwikipedia.org

A key application of NBO analysis is the study of charge delocalization and intermolecular charge transfer through the examination of donor-acceptor interactions. acadpubl.eu This is quantified using second-order perturbation theory to calculate the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. researchgate.net A higher E(2) value indicates a stronger interaction and greater electronic delocalization.

In the context of N-(2,4-dibromophenyl)acetamide, NBO analysis could be used to:

Quantify the strength of intramolecular hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of the phenyl ring.

Analyze the charge transfer that occurs during the formation of intermolecular interactions, such as hydrogen bonds. For example, it could quantify the charge transfer from the lone pair of a hydrogen bond acceptor to the antibonding orbital (σ*) of the N-H bond in N-(2,4-dibromophenyl)acetamide. acadpubl.eu

These insights are fundamental for understanding the molecule's stability, electronic properties, and the nature of its non-covalent interactions with other molecules. researchgate.net

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies for N-(2,4-Dibromophenyl)acetamide (Note: This data is hypothetical and for illustrative purposes only.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (1) N π* (C=O) 15.2 Intramolecular Resonance
LP (2) O σ* (N-Ccarbonyl) 8.5 Intramolecular Hyperconjugation
π (C2=C3) π* (C4=C5) 5.1 π-delocalization in phenyl ring

Chemical Reactivity and Mechanistic Pathways of N 2,4 Dibromophenyl Acetamide

Influence of Halogen Substituents on Reaction Selectivity and Kinetics

The two bromine atoms on the phenyl ring of N-(2,4-dibromophenyl)acetamide exert a profound influence on its reactivity. Halogens are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. In this molecule, the bromine atoms at the 2- and 4-positions deactivate the ring towards electrophilic attack due to their electron-withdrawing inductive effect (-I effect). densem.edustackexchange.com This deactivation makes the aromatic ring less nucleophilic compared to unsubstituted acetanilide (B955). densem.edu

The acetamido group (-NHCOCH3) is an activating, ortho-, para-directing group. densem.edustackexchange.com However, the strong deactivating effect of the two bromine atoms can override the activating effect of the acetamido group, making further electrophilic substitution on the ring challenging. The position of the bromine atoms also introduces steric hindrance, particularly at the positions ortho to them (positions 3 and 5), which can affect the regioselectivity of incoming groups. stackexchange.com

In nucleophilic aromatic substitution reactions, the bromine atoms can act as leaving groups. Their reactivity in such reactions is influenced by the electronic environment of the ring. The electron-withdrawing nature of the acetamido group can facilitate nucleophilic attack, particularly at the carbon atoms bearing the bromine atoms.

Nucleophilic Substitution Reactions of Bromine Atoms on the Phenyl Ring

The bromine atoms on the phenyl ring of N-(2,4-dibromophenyl)acetamide are susceptible to replacement by various nucleophiles, a characteristic reaction of aryl halides. These reactions are pivotal for the synthesis of more complex molecules. ontosight.ai

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for the substitution of bromine atoms. researchgate.netmdpi.com In a study on N-(2,5-dibromophenyl)acetamide, a related isomer, palladium-catalyzed Suzuki coupling with various arylboronic acids was successfully employed to synthesize a range of tri- and tetra-substituted aniline (B41778) derivatives in moderate to good yields. researchgate.netmdpi.com This suggests that N-(2,4-dibromophenyl)acetamide would similarly undergo selective coupling at the bromine positions, likely with the bromine at the 4-position being more reactive than the sterically hindered bromine at the 2-position.

Other common nucleophilic substitution reactions include the Buchwald-Hartwig amination for the formation of C-N bonds and the Ullmann condensation for the formation of C-O, C-S, or C-N bonds. These transformations allow for the introduction of a wide array of functional groups, highlighting the synthetic utility of the dibromo-substituted scaffold.

Oxidation and Reduction Chemistry of the Amide and Aromatic Moieties

The amide and aromatic components of N-(2,4-dibromophenyl)acetamide can undergo oxidation and reduction under specific conditions. The amide group is generally resistant to oxidation but can be hydrolyzed to the corresponding amine (2,4-dibromoaniline) and acetic acid under acidic or basic conditions.

The aromatic ring, while deactivated by the bromine atoms, can be oxidized under harsh conditions, potentially leading to ring-opening or the formation of brominated carboxylic acids. smolecule.com Conversely, the bromine atoms can be removed through reductive dehalogenation using various reducing agents, such as hydrogen gas with a palladium catalyst, to yield N-phenylacetamide.

The reduction of related brominated aromatic compounds has been documented. For instance, the nitro group in 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide can be selectively reduced to an amine using hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid. smolecule.com This indicates that specific functional groups can be targeted for reduction while leaving the bromine atoms intact.

Electrophilic Aromatic Substitution (EAS) Pathways on the Dibromophenyl Ring

Electrophilic aromatic substitution (EAS) reactions on the dibromophenyl ring of N-(2,4-dibromophenyl)acetamide are significantly influenced by the directing effects of the existing substituents. total-synthesis.com The acetamido group is an ortho-, para-director, while the bromine atoms are also ortho-, para-directing but deactivating. densem.edustackexchange.com

In N-(2,4-dibromophenyl)acetamide, the positions ortho and para to the acetamido group are already occupied by bromine atoms (positions 2 and 4). The remaining open positions for electrophilic attack are C3, C5, and C6. The acetamido group directs to positions 2, 4, and 6. The bromine at C2 directs to C1, C3, and C5. The bromine at C4 directs to C3 and C5.

Investigation of Reaction Kinetics and Thermodynamic Profiles for Key Transformations

Detailed kinetic and thermodynamic data for reactions involving N-(2,4-dibromophenyl)acetamide are not extensively reported in the literature. However, studies on similar compounds provide insights into the expected reactivity. For instance, research on the Suzuki-Miyaura coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids showed that the reactions required elevated temperatures (85-95 °C) and long reaction times (32 hours) to achieve moderate to good yields, suggesting a relatively high activation energy barrier. researchgate.netmdpi.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reactivity of related molecules. researchgate.netresearchgate.net These studies can provide valuable information on frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors, which help in predicting the most reactive sites and understanding the electronic properties that govern the reaction pathways. researchgate.net For N-(2,5-dibromophenyl)acetamide, DFT calculations were used to explore its nonlinear optical properties and reactivity. researchgate.netmdpi.com Similar computational analyses for N-(2,4-dibromophenyl)acetamide would be invaluable for elucidating its reaction kinetics and thermodynamic profiles.

Synthetic Derivatives and Structure Activity Relationship Sar Exploration

Synthesis and Characterization of Substituted N-(2,4-Dibromophenyl)acetamide Derivatives

The synthesis of derivatives based on the N-(2,4-dibromophenyl)acetamide scaffold is generally straightforward, allowing for the creation of diverse chemical libraries. The foundational reaction involves the acylation of an aniline (B41778) precursor.

The most common synthetic route to the parent compound, N-(2,4-dibromophenyl)acetamide, is the reaction of 2,4-dibromobenzenamine with acetyl chloride or acetic anhydride (B1165640), often in the presence of a base. ontosight.ai This method serves as a template for generating a wide array of derivatives.

Modifications to the phenyl ring are typically achieved by starting with an appropriately substituted aniline. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce new aryl groups onto a dibromophenyl scaffold. In one study, N-(2,5-dibromophenyl)acetamide was reacted with various arylboronic acids to yield triphenyl acetamide (B32628) analogues. mdpi.comresearchgate.net This highlights a powerful method for adding aryl substituents, and a similar strategy could be applied to 2,4-dibromoaniline (B146533) precursors before the acylation step.

The introduction of other functional groups often relies on the availability of the corresponding substituted 2,4-dibromoaniline. The resulting anilines can then be acylated to produce the target acetamide derivatives. This modular approach allows for the incorporation of a wide range of electronic and steric diversity onto the phenyl ring.

Altering the acetamide portion of the molecule provides another avenue for structural diversification. This is commonly achieved by reacting 2,4-dibromoaniline with different acylating agents instead of acetyl chloride or acetic anhydride.

A prevalent modification involves the use of 2-chloroacetyl chloride to produce 2-chloro-N-arylacetamides. nih.gov These chloroacetamide derivatives are valuable intermediates themselves, as the chlorine atom can be displaced by various nucleophiles to attach larger and more complex functional groups. For example, 2-chloro-N-arylacetamides have been reacted with azoles, sulfonamides, and other nucleophilic species to create extensive libraries of new compounds. nih.govderpharmachemica.com

Other modifications can include using different acyl halides (e.g., propionyl chloride, benzoyl chloride) or carboxylic acids (with a coupling agent) to change the length and nature of the alkyl or aryl group attached to the carbonyl. nih.gov For example, reacting an aniline with a phenylacetic acid derivative creates a phenylacetamide, introducing an additional phenyl ring into the structure. nih.gov

The following table summarizes common synthetic strategies for derivatization:

Modification Site General Strategy Reagents/Precursors Resulting Derivative Class Reference
Phenyl RingSuzuki Cross-CouplingN-(2,5-dibromophenyl)acetamide, Arylboronic Acids, Pd CatalystN-(diaryl)acetamide analogues mdpi.comresearchgate.net
Acetamide MoietyAcylation with Chloroacetyl Chloride2,4-dibromoaniline, ClCOCHCl2-chloro-N-(2,4-dibromophenyl)acetamide nih.gov
Acetamide MoietyNucleophilic Substitution2-chloro-N-arylacetamide, Azoles/AminesN-(2,4-dibromophenyl)-2-(azol-1-yl)acetamide derpharmachemica.com
Acetamide MoietyAcylation with other Acyl Halides2,4-dibromoaniline, Phenylacetyl ChlorideN-(2,4-dibromophenyl)-2-phenylacetamide nih.gov

Comparative Analysis with Closely Related N-Arylamide Analogues

The properties of N-(2,4-dibromophenyl)acetamide are best understood in the context of its analogues. By systematically changing substituents and comparing the resulting effects, researchers can build robust SAR models.

The nature and position of halogen substituents on the phenyl ring are critical determinants of a molecule's physicochemical properties, including lipophilicity, electronic character, and size. In SAR studies of N-arylacetamides, replacing the bromine atoms of N-(2,4-dibromophenyl)acetamide with other halogens (fluorine, chlorine, iodine) can lead to significant changes in biological activity.

In a study on triazolopyridazine-based aryl acetamides, it was found that halogen substitution was crucial for potency. nih.gov While N-(2,4-dibromophenyl)acetamide was not directly tested, the principles are transferable. The study showed that 4-fluoro, 4-chloro, and 4-bromo analogues often exhibited similar high potencies, suggesting that for that particular biological target, a halogen at that position was beneficial, with less sensitivity to the specific halogen used. nih.gov However, di-halogenated compounds, such as a 3,4-dichloro analogue, were typically more potent than their mono-halogenated counterparts. nih.gov

Another study on N-substituted indazole-5-carboxamides found that introducing electron-withdrawing groups like chlorine and fluorine at the meta- and para-positions of the N-phenyl ring resulted in remarkably potent and selective inhibitors for a specific enzyme target. optibrium.com This underscores the importance of the electronic effects imparted by halogen atoms. The historical development of related compounds like 2-Chloro-N-(2,4-dichlorophenyl)acetamide grew from the recognition that halogenation patterns significantly influence biological activity.

The following table presents a conceptual comparison based on general findings in related compound series.

Analogue Key Differences from Dibromo Analogue Potential Impact on Properties Reference
N-(2,4-Difluoro phenyl)acetamideSmaller size, higher electronegativityMay alter binding interactions, potentially lower lipophilicity. nih.govoptibrium.com
N-(2,4-Dichloro phenyl)acetamideSmaller size, similar electronegativityOften exhibits similar or slightly different potency in biological assays. Potency can be context-dependent. nih.gov
N-(2,4-Diiodo phenyl)acetamideLarger size, lower electronegativity, more polarizableIncreased lipophilicity and size may enhance or hinder binding due to steric effects.N/A

Replacing or adding alkyl, aryl, or heterocyclic groups to the N-(2,4-dibromophenyl)acetamide scaffold can dramatically alter its properties by modifying its size, shape, lipophilicity, and hydrogen bonding capabilities.

Alkyl Substitutions: Adding small alkyl groups (e.g., methyl) to the phenyl ring can influence activity through steric and electronic effects. In one series of acetamide derivatives, a 3-methyl substitution resulted in a modest change in potency, but when combined with a 4-fluoro group, it led to a dramatic 34-fold increase in activity, highlighting synergistic effects between substituents. nih.gov

Aryl Substitutions: The introduction of additional aryl rings, for example by synthesizing N-(diaryl)acetamide derivatives via Suzuki coupling, significantly increases the molecule's size and potential for pi-stacking interactions. mdpi.comresearchgate.net These modifications are explored in fields like materials science for creating compounds with specific optical properties. mdpi.comresearchgate.net

Heterocyclic Substitutions: Incorporating heterocyclic rings is a common strategy in drug design to improve properties like solubility and to introduce specific hydrogen bond donors or acceptors. Synthesizing derivatives where the acetamide's methyl group is replaced by a more complex moiety containing azoles or piperazine (B1678402) is a well-established method. derpharmachemica.comnih.gov For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as analogues of known anticonvulsants, where the piperazine ring was a key structural element. nih.gov

The table below provides examples of such substitutions in related N-arylamide series.

Substitution Type Example Derivative Class Observed Impact in Related Series Reference
AlkylN-(2,4-dibromo-X-methylphenyl)acetamideCan provide conformational bias and enhance potency, especially in combination with other groups. nih.gov
ArylN-(biphenyl-yl)acetamide analoguesIncreases size and potential for pi-stacking; explored for optical materials. mdpi.comresearchgate.net
Heterocyclic2-(azol-1-yl)-N-(2,4-dibromophenyl)acetamideIntroduces H-bond acceptors/donors, modulates solubility and biological activity. derpharmachemica.com
HeterocyclicN-(2,4-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamideCan confer specific biological activities like anticonvulsant properties. nih.gov

The conformation and reactivity of N-(2,4-dibromophenyl)acetamide and its derivatives are governed by the interplay of steric and electronic effects. The amide bond itself has a significant rotational barrier, leading to distinct conformers.

Electronic Effects: The substituents on the phenyl ring directly influence the electron density of the entire molecule. Electron-withdrawing groups (EWGs), such as the bromine atoms in the parent compound or added nitro groups, decrease the electron density on the phenyl ring and the amide nitrogen. mdpi.com This can affect the hydrogen bond donating capacity of the N-H group and the hydrogen bond accepting capacity of the carbonyl oxygen. Computational studies on para-substituted acetanilides have shown that EWGs can influence the rotational stability of the amide group. acs.org The electronic properties of substituents are often fundamental to their interaction with biological targets. mdpi.com

Steric Effects: The size of the substituents, particularly at the ortho-positions (like the bromine at position 2), has a profound impact on the molecule's conformation. The ortho-bromo group forces the phenyl ring to twist out of the plane of the amide group to minimize steric clash. This dihedral angle is a critical parameter in SAR studies. Adding further bulky groups, either on the phenyl ring or on the acetamide moiety, can further restrict rotation and lock the molecule into a specific conformation, which may be more or less favorable for binding to a biological target. researchgate.net In some cases, steric bulk is less important than the electronic properties of a substituent for determining activity. mdpi.com

Rational Design Principles for Novel Acetamide Scaffolds Based on SAR Data

The rational design of novel derivatives of "Acetamide, N-(2,4-dibromophenyl)-" is guided by Structure-Activity Relationship (SAR) data, which delineates how the chemical structure of a molecule correlates with its biological activity. A key strategy in this process is molecular hybridization, which involves combining pharmacophoric elements from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity and efficacy. researchgate.netmdpi.com The core "Acetamide, N-(2,4-dibromophenyl)-" scaffold itself provides a foundational structure for modification.

Analysis of related acetamide derivatives reveals several key principles for rational design. The acetamide linker is a common structural motif found in many drug candidates and marketed drugs, suggesting its importance for biological interactions. nih.gov SAR studies on related compounds have shown that modifications to the N-phenyl group and the acyl moiety can significantly impact activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a strong correlation was found between the compound's inhibitory potency and its activity in cancer cell lines. nih.gov

For derivatives of "Acetamide, N-(2,4-dibromophenyl)-", the dibrominated phenyl ring is a critical feature. The position and nature of halogen substituents on the phenyl ring are known to influence the molecule's electronic properties and its ability to form halogen bonds, which can be crucial for target binding. The design of new scaffolds would therefore systematically explore the replacement and repositioning of these bromine atoms with other substituents to probe their effect on activity.

Furthermore, the exploration of different chemical groups attached to the acetamide nitrogen can lead to derivatives with improved properties. For example, the introduction of heterocyclic moieties, such as quinazoline (B50416) or indole, has been a successful strategy in designing acetamide-based inhibitors for various biological targets like VEGFR2 and microbial DNA gyrase. researchgate.netmdpi.commdpi.com These heterocyclic systems can introduce additional interaction points with the target protein, thereby enhancing binding affinity.

A summary of rational design principles based on SAR data from related acetamide compounds is presented in the table below.

Structural ComponentDesign PrincipleRationale based on SAR from Related CompoundsPotential Application to N-(2,4-dibromophenyl)acetamide
N-Aryl Group (2,4-dibromophenyl)Substitution and Isomeric VariationThe nature and position of substituents on the phenyl ring significantly affect biological activity, as seen in various N-phenylacetamide derivatives. arkat-usa.orgSystematic replacement of bromine atoms with other halogens (Cl, F) or electron-donating/withdrawing groups to modulate electronic and steric properties.
Acetamide LinkerConformational Rigidity/FlexibilityThe amide bond conformation is crucial for activity. The anti-conformation often allows for key hydrogen bonding interactions. nih.govIntroduction of cyclic constraints or modifications to the linker to lock in a bioactive conformation.
Acyl GroupMolecular HybridizationHybridizing the acetamide scaffold with other known pharmacophores (e.g., quinazoline, indole, thiophene) has led to potent inhibitors of various enzymes. mdpi.comnih.govnih.govAttachment of various heterocyclic or aromatic moieties to the acyl part to explore new binding interactions.

Computational Screening for Derivative Design

Computational screening plays a pivotal role in the rational design of novel "Acetamide, N-(2,4-dibromophenyl)-" derivatives by enabling the rapid evaluation of large virtual libraries of compounds. This in silico approach helps prioritize molecules for synthesis, thereby saving time and resources. nih.gov Various computational techniques are employed, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction.

Molecular docking is a widely used method to predict the binding orientation and affinity of a ligand to its target protein. tandfonline.com For "Acetamide, N-(2,4-dibromophenyl)-" derivatives, docking studies would be performed against a relevant biological target, such as a kinase or a microbial enzyme, to identify compounds with favorable binding energies and interaction patterns. For example, in the design of novel oxindole (B195798) derivatives, docking was used to screen for inhibitors of Aurora A kinase. nih.gov The results of such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

3D-QSAR models can be developed to correlate the 3D structural features of a series of molecules with their biological activity. nih.gov These models can then be used to predict the activity of newly designed "Acetamide, N-(2,4-dibromophenyl)-" derivatives. The process often starts with a pharmacophore model developed from known active compounds, which is then used to screen large databases for new potential inhibitors. nih.gov

ADMET prediction is another crucial step in computational screening. These predictive models assess the drug-like properties of the designed derivatives, such as their potential for good oral bioavailability and low toxicity. tandfonline.com By filtering out compounds with predicted poor pharmacokinetic profiles or toxicity issues early in the design process, the focus can be directed towards more promising candidates.

The table below illustrates a hypothetical computational screening workflow for "Acetamide, N-(2,4-dibromophenyl)-" derivatives.

Screening MethodObjectiveExample Application from Related ResearchHypothetical Output for N-(2,4-dibromophenyl)acetamide Derivatives
Molecular DockingPredict binding mode and affinity to a biological target.Screening of phenylacetamides as antidepressant agents against MAO-A. nih.govA ranked list of derivatives based on their predicted binding energy to a target like VEGFR-2. mdpi.com
3D-QSARPredict biological activity based on 3D structural features.Development of a pharmacophore model to screen for new MAO-A inhibitors. nih.govPredicted IC50 values for a virtual library of derivatives, guiding the selection of the most potent candidates.
ADMET PredictionAssess drug-likeness and potential toxicity.Prediction of pharmacokinetic profiles and BBB penetration for quinazoline derivatives. nih.govIdentification of derivatives with favorable predicted oral absorption and low potential for hepatotoxicity.

Synthetic Accessibility and Feasibility in Derivative Libraries

The successful development of a derivative library of "Acetamide, N-(2,4-dibromophenyl)-" hinges on the synthetic accessibility and feasibility of the designed compounds. The synthetic routes should be robust, high-yielding, and amenable to the creation of a diverse set of analogs.

A common and straightforward method for the synthesis of N-aryl acetamides involves the reaction of a primary amine with an acylating agent. For the synthesis of "Acetamide, N-(2,4-dibromophenyl)-" and its derivatives, 2,4-dibromoaniline would be a key starting material. The general synthetic approach would involve the acylation of 2,4-dibromoaniline with a suitable chloroacetyl chloride derivative. This method has been successfully employed for the synthesis of various 2-chloro-N-substituted-acetamides. nih.govnih.gov

The subsequent modification of the resulting α-chloro-N-(2,4-dibromophenyl)acetamide intermediate allows for the introduction of further diversity. For example, S-alkylation with various thiols, such as 2-mercaptobenzimidazole (B194830) or substituted thiophenols, can be achieved under basic conditions to yield a library of thioether derivatives. nih.govsigmaaldrich.com This modular approach enables the systematic exploration of different substituents at the acyl end of the molecule.

The feasibility of synthesizing a large library of derivatives can also be assessed computationally. Tools like the Synthetic Accessibility (SA) score can provide a rapid estimation of how easily a molecule can be synthesized based on the complexity of its structure and the prevalence of its fragments in known molecules. arxiv.org More advanced machine learning-based models, such as the Focused Synthesizability (FS) score, can be trained on specific reaction data and even incorporate human expertise to provide a more nuanced assessment of synthetic feasibility. arxiv.org These scores can be integrated into the computational screening workflow to prioritize derivatives that are not only predicted to be active but also synthetically tractable.

A summary of synthetic strategies and feasibility assessment is provided in the table below.

Synthetic StepReaction TypeKey ReagentsRelevance to N-(2,4-dibromophenyl)acetamide Library
Formation of Acetamide BackboneAcylation2,4-dibromoaniline and chloroacetyl chloride derivatives.A robust and well-established method for creating the core acetamide structure. nih.gov
Introduction of DiversityNucleophilic Substitutionα-chloro-N-(2,4-dibromophenyl)acetamide and various nucleophiles (e.g., thiols, amines).Allows for the creation of a diverse library of derivatives by varying the nucleophile. acs.org
Feasibility AssessmentComputational ScoringSynthetic Accessibility (SA) score, FSscore.Provides a quantitative measure to filter out overly complex or difficult-to-synthesize molecules from the virtual library. arxiv.org

Advanced Material Science and Applied Chemical Research

Role in Organic Synthesis as Intermediates and Building Blocks

Acetamide (B32628), N-(2,4-dibromophenyl)- serves as a versatile building block in the field of organic synthesis, providing a foundational structure for the creation of more complex molecules and a variety of functional groups.

Precursors for Complex Organic Molecules

The structure of N-(2,4-dibromophenyl)acetamide, featuring a dibrominated phenyl ring and an acetamido group, makes it a valuable precursor for the synthesis of a range of complex organic molecules. The bromine atoms on the aromatic ring are particularly significant as they provide reactive sites for various cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of more elaborate molecular frameworks. For instance, the bromine atoms can be substituted through reactions like the Suzuki, Heck, or Sonogashira couplings, which are fundamental tools in modern organic synthesis for creating biaryl compounds, stilbenes, and phenylacetylenes, respectively.

Furthermore, the acetamido group can be hydrolyzed to an amino group, which can then be further modified. This versatility allows for the strategic and sequential introduction of different functionalities, paving the way for the synthesis of molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The dibromo-substitution pattern also influences the electronic properties of the aromatic ring, which can be a key factor in directing the course of subsequent chemical transformations.

Intermediates in the Synthesis of Diverse Functional Groups

Beyond its role as a precursor for large molecules, N-(2,4-dibromophenyl)acetamide is an important intermediate for the synthesis of various functional groups. The amide linkage itself can undergo a variety of chemical reactions. For example, reduction of the amide can yield the corresponding secondary amine, N-(2,4-dibromophenyl)ethanamine.

The bromine atoms are also readily converted into other functional groups. For instance, they can be replaced by cyano groups through cyanation reactions, leading to the formation of dicyano derivatives. These nitrile compounds are valuable intermediates themselves, as they can be hydrolyzed to carboxylic acids, reduced to amines, or used in the construction of heterocyclic rings. Additionally, the bromine atoms can be converted to organometallic species, such as Grignard or organolithium reagents, which can then react with a wide array of electrophiles to introduce a vast range of functional groups.

Coordination Chemistry: Ligand Properties and Metal Complexation Studies

The presence of both nitrogen and oxygen atoms in the acetamido group of N-(2,4-dibromophenyl)acetamide imparts it with the ability to act as a ligand in coordination chemistry, enabling it to form complexes with various metal ions.

Investigation of Metal-Ligand Binding Modes and Stoichiometry

Studies into the coordination behavior of N-(2,4-dibromophenyl)acetamide have focused on understanding how it binds to metal centers and the resulting stoichiometry of the complexes. The amide group typically offers two potential coordination sites: the carbonyl oxygen and the amide nitrogen. However, coordination through the carbonyl oxygen is generally favored due to its higher Lewis basicity. This results in a monodentate ligand that binds to the metal center through the oxygen atom.

Investigations often involve techniques such as spectrophotometric titrations, conductometric measurements, and elemental analysis to determine the stoichiometry of the metal-ligand complexes. These studies help in establishing the ratio in which the ligand and the metal ion combine, which is a fundamental aspect of their coordination chemistry. The nature of the metal ion and the reaction conditions, such as solvent and temperature, can influence the final stoichiometry of the complex.

Synthesis and Characterization of Transition Metal Complexes

Researchers have successfully synthesized and characterized a number of transition metal complexes involving N-(2,4-dibromophenyl)acetamide as a ligand. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting solid complexes are then isolated and characterized using a variety of spectroscopic and analytical techniques.

Infrared (IR) spectroscopy is a crucial tool for characterizing these complexes. A noticeable shift in the stretching frequency of the carbonyl group (C=O) to a lower wavenumber in the IR spectrum of the complex compared to the free ligand is a strong indicator of coordination through the carbonyl oxygen. Other techniques such as UV-Visible spectroscopy, magnetic susceptibility measurements, and thermal analysis are also employed to elucidate the geometry and stability of the resulting metal complexes. These characterization methods provide valuable insights into the electronic structure and the nature of the metal-ligand bond.

Development of Advanced Materials with Tailored Properties

The unique chemical structure of N-(2,4-dibromophenyl)acetamide makes it a candidate for incorporation into advanced materials, where its properties can be harnessed to create materials with specific, tailored functionalities. The presence of bromine atoms, for instance, can enhance the flame-retardant properties of polymers into which this compound is incorporated.

Polymeric Materials and Coatings

The investigation of Acetamide, N-(2,4-dibromophenyl)-, and its derivatives has extended into the realm of material science, particularly in the development of novel polymeric materials and functional coatings. While direct polymerization of Acetamide, N-(2,4-dibromophenyl)- is not commonly reported, its structural motifs are incorporated into larger polymeric structures to impart specific properties. The presence of the dibromophenyl group is of particular interest for creating materials with enhanced thermal stability and flame retardancy. Brominated compounds are well-established flame retardants, and their incorporation into polymer backbones can significantly improve the fire safety of materials.

Derivatives of acetamide are utilized in the synthesis of specialized polymers. For instance, related acetamide compounds are used as monomers or additives in the creation of acrylate (B77674) polymers. researchgate.net These polymers can be designed for specific applications, including their use in developing advanced materials and coatings. The functional groups within these molecules, such as the amide linkage and the halogenated aromatic ring, can influence the polymer's final characteristics, including adhesion, durability, and resistance to environmental degradation.

Research has also explored the use of similar brominated aromatic compounds in coatings designed to protect metallic surfaces from corrosion. For example, N-(4-bromophenyl) acetamide (BPAA) has been studied for its potential as a corrosion inhibitor for copper. bohrium.com The mechanism often involves the formation of a protective film on the metal surface, where the aromatic ring and heteroatoms play a crucial role in the adsorption process. Although specific studies on Acetamide, N-(2,4-dibromophenyl)- as a primary corrosion inhibitor are not extensively documented, the principles underlying the protective action of similar molecules suggest its potential in this application. The development of new materials with specific properties for coatings or polymers is an active area of research for complex acetamide derivatives. smolecule.com

Materials with Specific Optical or Electrical Characteristics

The unique electronic structure of Acetamide, N-(2,4-dibromophenyl)- and its analogs makes them intriguing candidates for the development of materials with tailored optical and electrical properties. The interplay between the phenyl ring, the bromine substituents, and the acetamide group can give rise to interesting photophysical behaviors. ontosight.ai

Studies on related acetamide-chalcone derivatives have shown that the nature of substituent groups on the phenyl rings significantly influences their linear and nonlinear optical properties. mdpi.com The presence of electron-donating or electron-withdrawing groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the material's absorption and emission characteristics. mdpi.com This principle is applicable to Acetamide, N-(2,4-dibromophenyl)-, where the two bromine atoms act as electron-withdrawing groups, which can influence the electronic transitions within the molecule.

Furthermore, research into triphenyl acetamide analogs, synthesized through reactions involving N-(2,5-dibromophenyl) acetamide, has been conducted to explore their potential for optoelectronic devices. researchgate.net Theoretical studies, such as those employing density functional theory (DFT), are used to investigate the nonlinear optical (NLO) properties of these synthesized derivatives. researchgate.net The potential for these materials in applications like optical data storage and processing is an area of active investigation. The specific structure of acetamide derivatives makes them of interest for developing new materials with unique optical or electrical properties. ontosight.ai

Click to view detailed compound data
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Acetamide, N-(2,4-dibromophenyl)-23373-04-8C8H7Br2NO292.955
2-Bromo-N-(4-bromophenyl)acetamideNot specified in provided textC8H7Br2NO292.97
N-(2-Bromophenyl)acetamideNot specified in provided textC8H8BrNO214.06
2-Chloro-N-(2-methyl-4-bromophenyl)acetamideNot specified in provided textNot specifiedNot specified
N-(2-Bromo-4-methylphenyl)acetamide614-83-5C9H10BrNO228.09
N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideNot specified in provided textC24H21BrN4O3S525.4
N-(2-Acetyl-4,6-dibromophenyl)acetamide88092-70-0C10H9Br2NO2334.99
2-Cyano-N-(2,4-dibromophenyl)acetamide549483-36-5C9H6Br2N2O317.97
2-(4-Bromophenyl)acetamide74860-13-2Not specifiedNot specified

Emerging Research Areas and Methodological Innovations in Acetamide Chemistry

Applications in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has found a fertile ground in the study of acetamide derivatives, including Acetamide, N-(2,4-dibromophenyl)-. The ability of these molecules to form well-defined, ordered structures through hydrogen bonding and other non-covalent forces is a key area of investigation.

The crystal structure of related compounds, such as 2-bromo-N-(4-bromophenyl)acetamide, reveals the formation of supramolecular chains through N—H⋯O hydrogen bonds. iucr.orgnih.gov This self-assembly into higher-order structures is a fundamental concept in supramolecular chemistry and is crucial for the design of new materials with specific functionalities. The conformation of the N-H bond in relation to other parts of the molecule plays a significant role in dictating the packing of molecules in the crystal lattice. iucr.orgnih.gov

The study of intermolecular interactions within the crystal packing of these compounds is aided by techniques like Hirshfeld surface analysis. researchgate.net This method allows for the visualization and quantification of different intermolecular contacts, providing insights into the forces that govern the supramolecular architecture. researchgate.net The design and synthesis of supramolecules often rely on understanding and controlling these non-covalent interactions. Research on N-(4-bromophenyl)-2-hydroxyacetamide has also highlighted its potential in supramolecular chemistry applications, such as crystal engineering. vulcanchem.com

Advancements in Mechanistic Organic Chemistry Studies

The study of Acetamide, N-(2,4-dibromophenyl)- and its analogs continues to contribute to our understanding of reaction mechanisms in organic chemistry. The reactivity of the compound is influenced by the electronic effects of the bromine substituents and the amide group. ontosight.ai

One area of mechanistic study involves the synthesis of more complex molecules using Acetamide, N-(2,4-dibromophenyl)- as a starting material or intermediate. For example, palladium-catalyzed Suzuki cross-coupling reactions of N-(2,5-dibromophenyl) acetamide with various arylboronic acids have been explored to synthesize novel aniline-based amides. researchgate.net These studies not only provide routes to new compounds but also offer insights into the mechanism of the coupling reaction and the tolerance of different functional groups. researchgate.net

Click to view detailed compound data
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Acetamide, N-(2,4-dibromophenyl)-23373-04-8C8H7Br2NO292.955
2-Bromo-N-(4-bromophenyl)acetamideNot specified in provided textC8H7Br2NO292.97
N-(2-Bromophenyl)acetamideNot specified in provided textC8H8BrNO214.06
2-Chloro-N-(2-methyl-4-bromophenyl)acetamideNot specified in provided textNot specifiedNot specified
N-(2-Bromo-4-methylphenyl)acetamide614-83-5C9H10BrNO228.09
N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideNot specified in provided textC24H21BrN4O3S525.4
N-(2-Acetyl-4,6-dibromophenyl)acetamide88092-70-0C10H9Br2NO2334.99
2-Cyano-N-(2,4-dibromophenyl)acetamide549483-36-5C9H6Br2N2O317.97
2-(4-Bromophenyl)acetamide74860-13-2Not specifiedNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dibromophenyl)acetamide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via acetylation of 2,4-dibromoaniline using acetyl chloride in the presence of a base (e.g., sodium carbonate) in chloroform . Alternatively, palladium-catalyzed cross-coupling reactions involving brominated precursors (e.g., N-(2-bromophenyl)acetamide) with dibromoaryl reagents in solvents like THF/water mixtures under inert atmospheres have been reported . Key parameters include temperature control (80°C for coupling reactions), solvent polarity, and purification via column chromatography (petroleum ether/ethyl acetate gradients) .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis provides precise bond lengths, angles, and intermolecular interactions. For example, related dibromoacetamides crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.7–9.0 Å, b = 8.4–8.8 Å, c = 23.8–24.0 Å, and β angles ~97° . Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice .
  • NMR/FTIR : 1^1H NMR peaks for the acetamide group appear at δ ~2.1 ppm (CH₃), while aromatic protons resonate at δ 7.2–8.0 ppm. IR shows C=O stretching at ~1680 cm⁻¹ .

Q. How can purity and stability be assessed during storage?

  • Methodology : Use HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water mobile phase). Monitor degradation via periodic TLC (silica gel, ethyl acetate/hexane). Stability studies should assess hygroscopicity and light sensitivity, with recommendations for storage in amber vials under nitrogen .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

  • Methodology : If NMR or IR data deviate from DFT-predicted values (e.g., B3LYP/6-311+G(d,p)), consider solvent effects (PCM models) or crystal packing influences. For example, X-ray-derived torsion angles may explain shifts in aromatic proton signals due to planar distortions . Refinement protocols (e.g., SHELXL) with anisotropic displacement parameters improve model accuracy .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Methodology :

  • Catalyst optimization : Use Pd(dppf)Cl₂ (0.1 eq) for coupling reactions, which enhances regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates .
  • Workup : Extract with dichloromethane to minimize product loss, and employ gradient column chromatography for high-purity isolation .

Q. How do intermolecular interactions influence the compound’s physicochemical properties?

  • Methodology : Analyze hydrogen bonding (e.g., N–H···O) and halogen interactions (Br···Br) via Hirshfeld surface analysis. For example, weak C–H···O bonds in related compounds form 2D networks parallel to the (001) plane, impacting melting points and solubility . Computational tools (CrystalExplorer) quantify interaction contributions .

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed crystallographic databases (e.g., CCDC) and journals (Acta Crystallographica, Journal of Organic Chemistry).
  • For biological studies, use SAR models based on halogen positioning (2,4-dibromo vs. 3,5-dibromo analogs) to hypothesize activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.